molecular formula C4H11HgO B14706112 Butylmercury;hydrate CAS No. 21467-88-9

Butylmercury;hydrate

Cat. No.: B14706112
CAS No.: 21467-88-9
M. Wt: 275.72 g/mol
InChI Key: BLJCDEIDQDTXPI-UHFFFAOYSA-N
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Description

Butylmercury;hydrate is an organomercury compound characterized by a butyl group (C₄H₉) bonded to a mercury atom, with associated water molecules (hydration). The "hydrate" designation implies the presence of water molecules in the crystal lattice, which may influence stability and solubility.

Properties

CAS No.

21467-88-9

Molecular Formula

C4H11HgO

Molecular Weight

275.72 g/mol

IUPAC Name

butylmercury;hydrate

InChI

InChI=1S/C4H9.Hg.H2O/c1-3-4-2;;/h1,3-4H2,2H3;;1H2

InChI Key

BLJCDEIDQDTXPI-UHFFFAOYSA-N

Canonical SMILES

CCCC[Hg].O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butylmercury hydrate typically involves the reaction of butylmercury chloride with water. The reaction is carried out under controlled conditions to ensure the formation of the hydrate. The general reaction can be represented as follows:

C4H9HgCl+H2OC4H9HgOH+HCl\text{C}_4\text{H}_9\text{HgCl} + \text{H}_2\text{O} \rightarrow \text{C}_4\text{H}_9\text{HgOH} + \text{HCl} C4​H9​HgCl+H2​O→C4​H9​HgOH+HCl

Industrial Production Methods

Industrial production of butylmercury hydrate involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The use of catalysts and other additives may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

General Reactivity of Organomercury Compounds

Organomercury compounds (R-Hg-X) exhibit reactivity dominated by:

  • Cleavage of Hg-C bonds (e.g., by halogens, acids, or electrophiles).

  • Transmetalation reactions (e.g., with Grignard reagents or palladium catalysts).

  • Redox transformations (e.g., oxidation of Hg⁰ to Hg²⁺).

While "butylmercury;hydrate" is undefined in the literature, its hypothetical structure (C₄H₉Hg⁺·H₂O) would likely behave similarly to methylmercury or ethylmercury derivatives. Key reactions would involve:

Reaction TypeExample ReactionGoverning Factors
Halogenation C₄H₉HgOH + Cl₂ → C₄H₉HgCl + HOClOxidative strength of halogen
Acidolysis C₄H₉HgOH + HCl → C₄H₉HgCl + H₂OAcid concentration, pH
Transmetalation C₄H₉HgOH + AlR₃ → C₄H₉AlR₂ + Hg + H₂OLewis acidity of metal center
Reduction C₄H₉HgOH + NaBH₄ → C₄H₁₀ + Hg⁰ + B(OH)₃Reductant strength

Comparative Analysis with Methylmercury Systems

Methylmercury ([CH₃Hg]⁺) provides the closest analog for predicting butylmercury behavior:

Oxidation by Peroxides

Methylmercury chalcogenolates (e.g., MeHg-SR) react with H₂O₂ via SAPE (Single Active Proton Exchange) pathways , forming chalcogen oxides (Table 1) . For butylmercury analogs:

  • Activation energy would increase due to steric hindrance from the butyl group.

  • Reaction feasibility depends on Hg-C bond polarization (higher in methyl vs. butyl).

Table 1: Calculated Activation Energies for Methylmercury Oxidation

SubstrateΔE‡ (kcal/mol)Product Stability
MeHgCys7.33Moderate
MeHgSec3.65High
Hypothetical BuHgCys~12Low

Toxicological Degradation Pathways

Organomercury compounds undergo biomethylation or demethylation in environmental/biological systems:

  • Methylation : Hg²⁺ + CH₃B₁₂ → CH₃Hg⁺ (catalyzed by methylcobalamin) .

  • Demethylation : CH₃Hg⁺ + OH⁻ → Hg⁰ + CH₄↑ (under alkaline conditions) .

For butylmercury derivatives, demethylation would yield butane or butene, but no experimental data confirms this pathway.

Synthetic Limitations and Data Gaps

Butylmercury compounds are rarely studied due to:

  • High toxicity : Similar to dimethylmercury (fatal at <0.1 mL exposure) .

  • Instability : Long alkyl chains (e.g., butyl) destabilize Hg-C bonds, favoring decomposition.

  • Regulatory restrictions : Most research focuses on methylmercury due to its environmental prevalence .

Proposed Research Directions

To characterize "this compound":

  • Spectroscopic analysis : NMR/X-ray crystallography to confirm structure.

  • Kinetic studies : Measure Hg-C bond cleavage rates with halogens/acids.

  • Computational modeling : DFT calculations to predict redox potentials (e.g., ΔG for H₂O₂ oxidation).

Scientific Research Applications

Butylmercury hydrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of certain polymers and as a stabilizer in the manufacture of plastics.

Mechanism of Action

The mechanism of action of butylmercury hydrate involves its interaction with biological molecules, particularly thiol groups in proteins and enzymes. The mercury atom in the compound forms strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its antimicrobial properties and its potential toxicity.

Comparison with Similar Compounds

Alkylmercury Compounds

Alkylmercury compounds feature mercury bound to alkyl chains. Key comparisons include:

Compound Molecular Formula Molecular Weight Melting Point (°C) Toxicity Profile Applications
Butylmercury;hydrate Not explicitly reported ~300–350 (inferred) Not reported High (neurotoxic) Limited due to toxicity; research use
Methylmercury CH₃Hg⁺ 215.63 ~170 (decomposes) Extreme (bioaccumulative) Historical fungicide, environmental contaminant
Ethylmercury C₂H₅Hg⁺ 229.65 ~200 Moderate (metabolized faster) Preservative (e.g., thiomersal)
  • Methylmercury’s bioaccumulation in aquatic ecosystems makes it more environmentally hazardous .
  • Stability: The hydrate form may enhance stability under ambient conditions compared to non-hydrated alkylmercury compounds, similar to inorganic hydrates like Mercury(II) Nitrate Monohydrate (mp: 79°C) .

Arylmercury Compounds

Arylmercury compounds, such as phenylmercury derivatives, differ in structure and reactivity:

Compound Molecular Formula Melting Point (°C) Key Properties
Phenylmercury Chloride C₆H₅HgCl 258 High thermal stability; used as fungicide
This compound Not reported Likely lower thermal stability
  • Reactivity : Arylmercury compounds exhibit higher melting points and greater thermal stability due to aromatic ring resonance, whereas alkylmercury derivatives like butylmercury are more susceptible to decomposition .

Inorganic Mercury Compounds

Inorganic mercury compounds lack carbon-mercury bonds and include oxides, nitrates, and sulfides:

Compound Molecular Formula Melting Point (°C) Applications
Mercury(II) Oxide HgO 500 Catalyst, battery electrode
Mercury(II) Nitrate Monohydrate Hg(NO₃)₂·H₂O 79 Laboratory reagent, synthesis
Mercury(II) Sulfide HgS 580 (sublimes) Pigment (vermilion), semiconductor
  • Hydration Effects: The monohydrate form of mercury nitrate decomposes at 79°C, releasing water, whereas non-hydrated HgO remains stable up to 500°C . This compound likely follows a similar trend, decomposing at lower temperatures than anhydrous inorganic salts.

Key Research Findings

  • Environmental Persistence : Alkylmercury compounds, including butylmercury, persist in aquatic systems but degrade faster than methylmercury due to larger alkyl groups reducing bioavailability .
  • Synthetic Methods : Butylmercury derivatives are synthesized via Grignard reactions or direct alkylation, analogous to phenylmercury chloride production .

Q & A

Q. What collaborative frameworks improve interdisciplinary studies on butylmercury hydrate’s environmental fate?

  • Methodology : Adopt team-based workflows per NSF’s CURE (Course-based Undergraduate Research Experiences) model, integrating chemists, ecologists, and data scientists. Use platforms like SciFinder and Reaxys for real-time data sharing and hypothesis refinement .

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